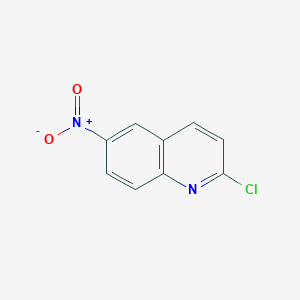
2-氯-6-硝基喹啉
概述
描述
2-Chloro-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClN2O2. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the second position and a nitro group at the sixth position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and industrial processes .
科学研究应用
2-Chloro-6-nitroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Quinoline derivatives, which include 2-chloro-6-nitroquinoline, are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and DNA .
Mode of Action
Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . It’s plausible that 2-Chloro-6-nitroquinoline may share a similar mechanism of action.
Biochemical Pathways
For instance, the inhibition of DNA gyrase and type IV topoisomerase can disrupt DNA replication and transcription, affecting numerous downstream cellular processes .
Pharmacokinetics
The compound’s molecular weight (2086 g/mol) and LogP value (247) suggest that it may have favorable bioavailability .
Result of Action
Based on the known effects of quinoline derivatives, it’s likely that the compound induces cellular stress and potentially cell death, particularly in microbial cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-nitroquinoline. For instance, pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
生化分析
Biochemical Properties
2-Chloro-6-nitroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, which are crucial in the synthesis of complex organic molecules. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, 2-Chloro-6-nitroquinoline can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
2-Chloro-6-nitroquinoline has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can lead to changes in gene expression and affect cellular metabolism, potentially leading to cell cycle arrest or apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Chloro-6-nitroquinoline involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, preventing the metabolism of certain substrates. Additionally, 2-Chloro-6-nitroquinoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-nitroquinoline can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to 2-Chloro-6-nitroquinoline has been shown to affect cellular function, leading to changes in cell viability and proliferation. In in vitro studies, the compound has been observed to induce oxidative stress and DNA damage over extended periods .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-nitroquinoline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. High doses of 2-Chloro-6-nitroquinoline can cause liver and kidney damage, as well as hematological changes in animal models .
Metabolic Pathways
2-Chloro-6-nitroquinoline is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound can also influence the activity of other enzymes involved in detoxification processes .
Transport and Distribution
Within cells and tissues, 2-Chloro-6-nitroquinoline is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues. The distribution of 2-Chloro-6-nitroquinoline within cells can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of 2-Chloro-6-nitroquinoline is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Additionally, 2-Chloro-6-nitroquinoline can accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitroquinoline typically involves the nitration of 2-chloroquinoline. One common method includes the reaction of 2-chloroquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of 2-Chloro-6-nitroquinoline often employs similar nitration techniques but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow nitration may also be utilized to enhance efficiency and safety .
化学反应分析
Types of Reactions: 2-Chloro-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or alkylation
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium.
Electrophilic Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides in the presence of a Lewis acid catalyst
Major Products:
Nucleophilic Substitution: Formation of 2-amino-6-nitroquinoline or 2-thio-6-nitroquinoline.
Reduction: Formation of 2-chloro-6-aminoquinoline.
Electrophilic Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used
相似化合物的比较
2-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the chlorine atom, affecting its nucleophilicity and overall reactivity.
2,6-Dichloroquinoline: Contains two chlorine atoms, which can influence its substitution reactions differently.
Uniqueness: 2-Chloro-6-nitroquinoline is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functional groups allow for a broader range of chemical modifications compared to its analogs .
属性
IUPAC Name |
2-chloro-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYXTVZGTFWRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448421 | |
| Record name | 2-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29969-57-1 | |
| Record name | 2-Chloro-6-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29969-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


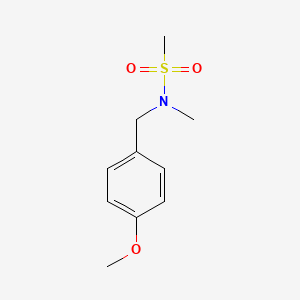
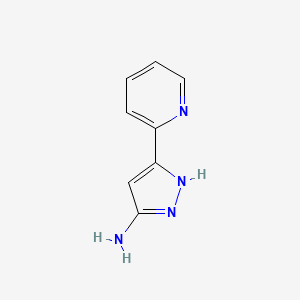
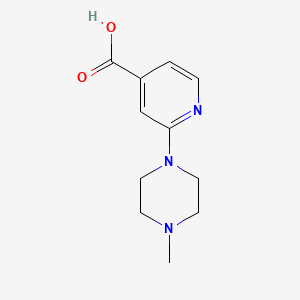


![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
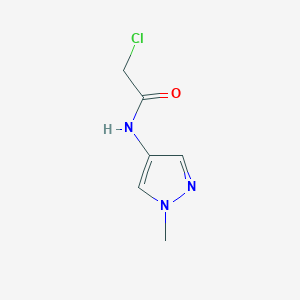
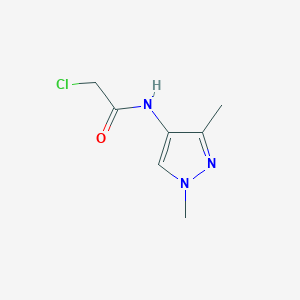
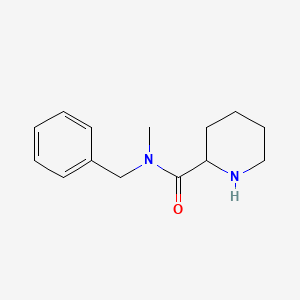

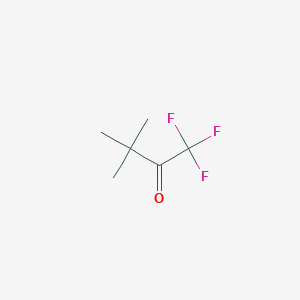
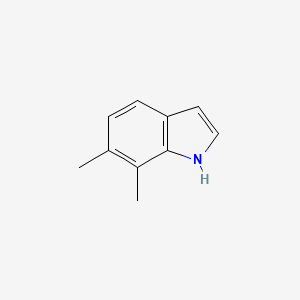
![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)
